molecular formula C17H12BrFN4O2S2 B2873987 4-bromo-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392297-60-8

4-bromo-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide

Cat. No. B2873987
CAS RN: 392297-60-8
M. Wt: 467.33
InChI Key: DSWMITZHPJKZAV-UHFFFAOYSA-N
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Description

The compound “4-bromo-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide” is a complex organic molecule. It contains several functional groups including a bromine atom, a fluorine atom, an aniline group, a thiadiazole ring, and a benzamide group. The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be used in a variety of chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the bromine and fluorine atoms could be introduced via halogenation reactions. The aniline group could be added via a nucleophilic substitution reaction. The thiadiazole ring could be formed via a cyclization reaction. And finally, the benzamide group could be added via an acylation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The bromine and fluorine atoms would likely add significant weight to the molecule. The aniline group, thiadiazole ring, and benzamide group would contribute to the overall shape and size of the molecule .


Chemical Reactions Analysis

Given the various functional groups present in this compound, it could potentially participate in a variety of chemical reactions. For example, the bromine atom could be replaced via a nucleophilic substitution reaction. The aniline group could participate in electrophilic aromatic substitution reactions. The thiadiazole ring could undergo addition reactions. And the benzamide group could participate in hydrolysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the various functional groups it contains. For example, the bromine and fluorine atoms would likely make the compound relatively heavy and possibly volatile. The aniline group, thiadiazole ring, and benzamide group would likely contribute to the compound’s solubility, melting point, boiling point, and other physical properties .

Scientific Research Applications

Antimicrobial Activity

Compounds similar to the one you mentioned have been synthesized and studied for their antimicrobial activity . These compounds have shown promising results against both Gram-positive and Gram-negative bacterial species . This suggests that your compound could potentially be used in the development of new antimicrobial agents.

Anticancer Activity

The compound has also been associated with anticancer activity . In particular, certain derivatives have been found to be active against the oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) . This indicates a potential application in the field of cancer treatment.

Antiproliferative Agents

The compound’s derivatives have shown potential as antiproliferative agents . Antiproliferative agents inhibit the growth of cells, which can be particularly useful in the treatment of cancer where uncontrolled cell growth is a major issue.

Molecular Docking Studies

Molecular docking studies have been carried out with similar compounds . These studies help to understand the binding mode of active compounds with receptors, which can be useful in drug design. The compound could potentially be used as a lead compound for rational drug designing .

Antioxidant Activity

While not directly mentioned for your specific compound, similar oxadiazole derivatives have been reported to exhibit antioxidant activity . This suggests a potential application in the prevention of diseases related to oxidative stress.

Anti-Inflammatory Activity

Again, while not directly mentioned for your specific compound, similar oxadiazole derivatives have been reported to exhibit anti-inflammatory activity . This suggests a potential application in the treatment of inflammatory diseases.

Future Directions

The study of complex organic molecules like this one is a vibrant field of research with many potential future directions. For example, researchers could explore the synthesis of this compound using different methods or starting materials. They could also investigate its reactivity with various reagents. Additionally, they could study its potential applications in fields such as medicinal chemistry, materials science, or chemical biology .

properties

IUPAC Name

4-bromo-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrFN4O2S2/c18-11-3-1-10(2-4-11)15(25)21-16-22-23-17(27-16)26-9-14(24)20-13-7-5-12(19)6-8-13/h1-8H,9H2,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSWMITZHPJKZAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrFN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

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